molecular formula C9H21O4Si3 B12526057 CID 23084948

CID 23084948

Cat. No.: B12526057
M. Wt: 277.52 g/mol
InChI Key: AEHJYUUVXLNBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane is an organosilicon compound with the molecular formula C9H26O4Si3. It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties. This compound is known for its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis and polymer production .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane can be synthesized through several methods. One common approach involves the hydrosilylation of alkynes with hydrosilanes in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, the production of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane involves its ability to form stable Si-C and Si-O bonds through various chemical reactions. The compound can act as a reducing agent, hydrosilylation reagent, or cross-linking agent, depending on the reaction conditions and substrates involved. Its molecular targets include unsaturated organic compounds, carbonyl groups, and other reactive functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetramethyl-1-[(trimethoxysilyl)ethynyl]disiloxane is unique due to its trimethoxysilyl group, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science. Its ability to undergo hydrosilylation and other reactions makes it a valuable compound in various fields .

Properties

Molecular Formula

C9H21O4Si3

Molecular Weight

277.52 g/mol

InChI

InChI=1S/C9H21O4Si3/c1-10-16(11-2,12-3)9-8-15(6,7)13-14(4)5/h1-7H3

InChI Key

AEHJYUUVXLNBNU-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C#C[Si](C)(C)O[Si](C)C)(OC)OC

Origin of Product

United States

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